3-Biphenylacetic acid, 5-methoxy-4'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4’-methyl-3-biphenylacetic acid is an organic compound with the molecular formula C16H16O3. It is a derivative of biphenyl acetic acid, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 4’-position of the biphenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4’-methyl-3-biphenylacetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The general procedure involves the reaction of 5-methoxy-4’-methylbiphenyl with acetic acid in the presence of a palladium catalyst and a base under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 5-Methoxy-4’-methyl-3-biphenylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4’-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted biphenyl derivatives .
Scientific Research Applications
5-Methoxy-4’-methyl-3-biphenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 5-Methoxy-4’-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-4’-methylbiphenyl: Lacks the acetic acid moiety but shares the biphenyl core structure.
4’-Methylbiphenyl-3-acetic acid: Similar structure but without the methoxy group.
5-Methoxybiphenyl-3-acetic acid: Similar structure but without the methyl group.
Uniqueness
5-Methoxy-4’-methyl-3-biphenylacetic acid is unique due to the presence of both methoxy and methyl groups on the biphenyl ring system, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to other similar compounds .
Properties
CAS No. |
51028-92-3 |
---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[3-methoxy-5-(4-methylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H16O3/c1-11-3-5-13(6-4-11)14-7-12(9-16(17)18)8-15(10-14)19-2/h3-8,10H,9H2,1-2H3,(H,17,18) |
InChI Key |
XFYRRXPNORLDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.